molecular formula C7H7FO2S B1678907 PMSF (Phenylmethylsulfonyl fluoride) CAS No. 329-98-6

PMSF (Phenylmethylsulfonyl fluoride)

Cat. No. B1678907
CAS RN: 329-98-6
M. Wt: 174.19 g/mol
InChI Key: YBYRMVIVWMBXKQ-UHFFFAOYSA-N
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Description

Phenylmethylsulfonyl fluoride (PMSF) is a serine protease inhibitor, often used in the preparation of cell lysates . It does not inactivate all serine proteases . The effective concentration of PMSF is between 0.1 - 1 mM .


Molecular Structure Analysis

PMSF has a molecular formula of C7H7FO2S and a molecular weight of 174.19 g/mol . Its structure includes a phenyl group attached to a methanesulfonyl group, which is in turn attached to a fluoride atom .


Chemical Reactions Analysis

PMSF reacts specifically with the active site serine residue in serine hydrolases . It does not bind to any other serine residues in the protein . This is a result of the hyperactivity of that serine residue caused by the specific environmental conditions in the enzyme’s active site .


Physical And Chemical Properties Analysis

PMSF is a solid substance with a molar mass of 174.19 g/mol . It is soluble to >10 mg/ml in isopropanol, ethanol, methanol, or 1,2-propanediol . It is unstable in aqueous solution . In 100% isopropanol, it is stable for at least 9 months at +25°C .

Scientific Research Applications

Neuroprotective Effects

Phenylmethylsulfonyl fluoride (PMSF) has been studied for its neuroprotective properties. In a study, PMSF, acting as a phospholipase C inhibitor, was observed to ameliorate ischemic injury to brain mitochondria in rats. It showed a positive effect on phospholipid levels, membrane fluidity, and respiratory control ratio of brain mitochondria under ischemic conditions (Wang et al., 2001).

Dental Applications

PMSF has implications in dental research, particularly concerning enamel surface remineralization. A study investigated the effect of fluoride released by salivary protease action on PMSF, finding that it significantly enhances enamel surface hardness recovery and fluoride uptake, comparable to the effects seen with sodium fluoride treatment (Peres et al., 2022).

Inhibition of Organophosphorus-Induced Neuropathy

PMSF has been recognized for its dual role in either protecting or potentiating organophosphorus-induced delayed neuropathy, depending on the timing of administration. It interferes with the interaction of organophosphorus compounds with brain esterases, demonstrating a complex interaction with multiple enzymatic entities and indicating its potential in mitigating neuropathic conditions (Mangas et al., 2012; Mangas et al., 2013).

Influence on Protein Synthesis and Growth

PMSF affects the protein synthesis in plants, as evidenced by a study on Cucurbita pepo L. (zucchini) cotyledons. It was found to inhibit the growth of cotyledons and suppress the synthesis of certain polypeptides, impacting the overall protein profile of the plant tissue (Ananieva & Ananiev, 2003).

Protease Inhibition for Biochemical Analyses

PMSF serves as a protease inhibitor, useful in biochemical analyses to prevent the degradation of proteins during the extraction and analysis processes. Its role in enhancing the detection of antitrypsin activity in fish blood and seminal plasma through the inhibition of nonspecific esterases has been highlighted (Wojtczak & Ciereszko, 2005).

Safety And Hazards

PMSF is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It should be handled only inside a fume hood and while wearing gloves . DMSO is sometimes recommended as a solvent for stock solutions, but it should not be used as it makes intact skin permeable to PMSF .

Future Directions

The addition of PMSF to the trout liver S9 substrate depletion assay resulted in significantly higher rates of phenanthrene clearance in 2 h incubations relative to those obtained in the absence of PMSF, and a 6-fold increase in the working lifetime of the preparation . These findings demonstrate the value of adding PMSF to the trout S9 preparation and may have broad implications for use of this assay to support chemical bioaccumulation assessments for fish .

properties

IUPAC Name

phenylmethanesulfonyl fluoride
Source PubChem
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InChI

InChI=1S/C7H7FO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBYRMVIVWMBXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
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DSSTOX Substance ID

DTXSID6059819
Record name Phenylmethanesulfonyl fluoride
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Molecular Weight

174.19 g/mol
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Physical Description

Colorless solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS]
Record name Phenylmethylsulfonyl fluoride
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Product Name

Phenylmethylsulfonyl fluoride

CAS RN

329-98-6
Record name Phenylmethylsulfonyl fluoride
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Record name Phenylmethylsulfonyl fluoride
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Record name Benzenemethanesulfonyl fluoride
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Record name α-toluenesulphonyl fluoride
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Record name PHENYLMETHANESULFONYL FLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21,200
Citations
D Kraut, H Goff, RK Pai, NA Hosea, I Silman… - Molecular …, 2000 - ASPET
Acetylcholinesterase (AChE), a serine hydrolase, is potentially susceptible to inactivation by phenylmethylsulfonyl fluoride (PMSF) and benzenesulfonyl fluoride (BSF). Although BSF …
Number of citations: 51 molpharm.aspetjournals.org
RW Stach, BM Stach, DJ Ennulat - Biochemical and biophysical research …, 1986 - Elsevier
Dorsal root ganglia were extirpated from 9-day old embryonic chickens and solubilized in phosphate buffered saline containing 0.5% Noniodet P 40 detergent. When nerve growth …
Number of citations: 13 www.sciencedirect.com
JW Nichols, AD Hoffman, JA Swintek… - Environmental …, 2021 - Wiley Online Library
The activity of a trout liver S9 substrate depletion assay has been shown to decline over time, presumably due to proteolytic degradation of biotransformation enzymes. To address this …
Number of citations: 6 setac.onlinelibrary.wiley.com
DR Compton, BR Martin - Journal of Pharmacology and Experimental …, 1997 - ASPET
Anandamide is an putative endogenous cannabinoid ligand that produces pharmacological effects similar to those of Δ 9 -tetrahydrocannabinol, the principle psychoactive constituent …
Number of citations: 94 jpet.aspetjournals.org
K Ananieva, ED Ananiev - Bulg J Plant Physiol, 2001 - obzor.bio21.bas.bg
Treatment of excised marrow (Cucurbita pepo L., zucchini) cotyledons in darkness with 45 µM BA caused a marked stimulation of the growth accompanied by a strong decrease in …
Number of citations: 3 obzor.bio21.bas.bg
MK Grossmann - Archives of Microbiology, 1980 - Springer
Catabolite inactivation of fructose-1,6-bisphosphatase, isocitrate lyase, phosphoenolpruvate carboxykinase and malate dehydrogenase in intact cells could be prevented by …
Number of citations: 3 link.springer.com
DL Raulston, GJ Schroepfer - Journal of Biological Chemistry, 1981 - ASBMB
Phenylmethylsulfonyl fluoride (PMSF), a reagent commonly employed for the inhibition of serine proteases, has been found to cause significant inhibition of the incorporation of labeled …
Number of citations: 5 www.jbc.org
ML Güther, WJ Masterson, MA Ferguson - Journal of Biological Chemistry, 1994 - Elsevier
Phenylmethylsulfonyl fluoride (PMSF) has been shown to inhibit the addition of ethanolamine phosphate to glycosylphosphatidylinositol (GPI) intermediates in Trypanosoma brucei (…
Number of citations: 87 www.sciencedirect.com
G Takeba - Plant and cell physiology, 1990 - academic.oup.com
The changes in the amounts of storage peptides in lettuce seeds were estimated during imbibition. Levels of the 32- to 39-kDa components of the storage peptides in seeds irradiated …
Number of citations: 5 academic.oup.com
J Jimenez-Asensio, P Gonzalez, JS Zigler Jr… - academia.edu
RESULTS The profiles of the soluble protein from lens homogenates of four nocturnal and three diurnal geckos are shown in Figure 1. The most prominent band common to all of the …
Number of citations: 0 www.academia.edu

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